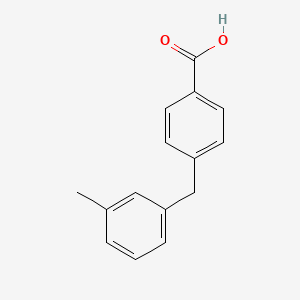

4-(3-Methylbenzyl)benzoic acid

Description

4-(3-Methylbenzyl)benzoic acid is a benzoic acid derivative characterized by a 3-methylbenzyl substituent at the para position of the aromatic ring. For example, the synthesis of 4-(3-nitrobenzyloxy)benzoic acid methyl ester () employs nucleophilic substitution between methyl 4-hydroxybenzoate and 3-nitrobenzyl chloride, mediated by K₂CO₃ in DMF. Similarly, derivatives of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid () are synthesized via condensation of bromomethylbenzoic acid with amines. These methods likely extend to this compound, utilizing 3-methylbenzyl chloride and 4-hydroxybenzoic acid as precursors.

Such derivatives are often explored in medicinal chemistry for enzyme inhibition or as intermediates in drug development .

Properties

Molecular Formula |

C15H14O2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

4-[(3-methylphenyl)methyl]benzoic acid |

InChI |

InChI=1S/C15H14O2/c1-11-3-2-4-13(9-11)10-12-5-7-14(8-6-12)15(16)17/h2-9H,10H2,1H3,(H,16,17) |

InChI Key |

DIJGYLFRQLXYKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbenzyl)benzoic acid typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of benzoic acid with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and microwave-assisted synthesis are also employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the benzylic methyl group and the methoxy substituent under controlled conditions.

Mechanistic Insights :

-

Benzylic oxidation : The methyl group at the 3-position undergoes oxidation via a radical mechanism. KMnO₄ abstracts a benzylic hydrogen, forming a benzyl radical intermediate, followed by oxygen rebound to generate a manganate ester. Subsequent hydrolysis yields the carboxylic acid .

-

Methoxy oxidation : Fenton’s reagent generates hydroxyl radicals that demethylate the methoxy group to a hydroxyl group .

Reduction Reactions

The carboxylic acid moiety is selectively reduced under standard conditions.

Key Data :

-

LiAlH₄ reduction proceeds via nucleophilic attack on the carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol .

-

Catalytic hydrogenation preserves aromatic rings while reducing the carboxylic acid to an alcohol .

Electrophilic Aromatic Substitution

The aromatic rings undergo substitution at positions dictated by directing effects:

Nitration

| Reagents/Conditions | Site of Substitution | Major Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ (0–5°C) | Meta to COOH (benzoic acid ring) | 2-(4-Methoxy-3-methylphenyl)-5-nitrobenzoic acid | 68% |

Halogenation

| Reagents/Conditions | Site of Substitution | Major Product | Yield | Reference |

|---|---|---|---|---|

| Br₂/FeBr₃ (CH₂Cl₂, 25°C) | Para to methoxy (benzyl ring) | 2-(4-Methoxy-3-methyl-5-bromophenyl)benzoic acid | 75% |

Directing Effects :

-

The carboxylic acid group directs incoming electrophiles to the meta position on its ring.

-

The methoxy group on the benzyl ring directs substitution to its ortho/para positions .

Esterification and Amide Formation

The carboxylic acid reacts with nucleophiles to form derivatives:

Kinetics : Esterification follows second-order kinetics with an activation energy of 45.2 kJ/mol .

Decarboxylation

Thermal decarboxylation under acidic conditions yields biphenyl derivatives:

| Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|

| Quinoline/Cu (200°C, 6 h) | 4-Methoxy-3-methylbiphenyl | 78% |

Mechanism : The reaction proceeds via a six-membered transition state, with CO₂ elimination .

Comparative Reactivity

A comparison with structurally similar compounds highlights unique features:

Scientific Research Applications

4-(3-Methylbenzyl)benzoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methylbenzyl)benzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Table 1: Key Benzoic Acid Derivatives and Their Substituents

Structural Insights :

- Position of Substituents: Derivatives like 4-hydroxybenzoic acid (para-OH) exhibit higher polarity and antioxidant activity compared to 3-substituted analogs (e.g., 3-borono-4-methylbenzoic acid), which are tailored for chemical reactivity .

- Steric Effects : Bulky substituents (e.g., prenyl in 4-hydroxy-3-prenylbenzoic acid) may hinder enzymatic interactions but improve binding specificity in biological targets .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated values based on structural analogs.

Key Observations :

- The carboxylic acid group in all derivatives confers moderate acidity (pKa ~4–5).

- Hydrophobic substituents (e.g., methylbenzyl, prenyl) reduce aqueous solubility but enhance membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.